
Rebaudioside I
Übersicht
Beschreibung
Rebaudioside I is a steviol glycoside, a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is known for its high sweetness intensity and is part of a family of compounds that includes other steviol glycosides such as stevioside and rebaudioside A. This compound is particularly valued for its sweetening properties without the caloric content of traditional sugars, making it a popular choice in the food and beverage industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Rebaudioside I kann durch die Biokonversion von Rebaudioside A unter Verwendung eines Glucosyltransferase-Enzyms synthetisiert werden. Diese enzymatische Reaktion fügt Rebaudioside A eine Zucker-Einheit mit einer 1→3-Verknüpfung hinzu, wodurch this compound entsteht . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme und kontrollierter Umgebungen, um eine erfolgreiche Umwandlung sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Extraktion und Reinigung von Steviolglykosiden aus Stevia rebaudiana-Blättern. Der Prozess umfasst Schritte wie Extraktion, Filtration und Kristallisation, um hochreines this compound zu isolieren. Moderne chromatographische Verfahren, wie die hydrophile Interaktions-Flüssigchromatographie, werden eingesetzt, um eine hohe Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
Structural Characterization Post-Reaction
Post-synthesis, rebaudioside I’s structure was validated using advanced spectroscopic methods:
-
NMR Assignments :
Table 2: Key HMBC Correlations for Structural Confirmation
Proton Signal (δ) | Correlated Carbon (δ) | Bond Linkage Confirmed |
---|---|---|
5.20 (H-1') | 95.2 (C-1') | β-1,3 glycosidic bond |
4.85 (H-13) | 89.7 (C-13) | Steviol core linkage |
Catalytic Hydrogenation (Theoretical Considerations)
Though unreported for this compound, related compounds show:
-
Hydrogenation of Exomethylene :
Challenges in Large-Scale Production
Wissenschaftliche Forschungsanwendungen
Rebaudioside I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und die Synthese von Glykosiden verwendet.
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf Stoffwechselwege und seiner Rolle als kalorienfreier Süssstoff.
Medizin: Untersucht wegen seiner potenziellen Vorteile bei der Behandlung von Diabetes und Fettleibigkeit aufgrund seiner kalorienfreien Natur.
Industrie: In der Lebensmittel- und Getränkeindustrie weit verbreitet als natürlicher Süßstoff und bietet eine Alternative zu künstlichen Süßstoffen und traditionellem Zucker
5. Wirkmechanismus
This compound entfaltet seine süssende Wirkung durch die Interaktion mit Geschmacksrezeptoren auf der Zunge. Genauer gesagt bindet es an die Geschmacksrezeptor-Untereinheiten T1R2 und T1R3, die Teil der G-Protein-gekoppelten Rezeptor-Familie sind. Diese Bindung löst eine Signaltransduktionskaskade aus, die letztendlich zur Wahrnehmung von Süsse führt . Zusätzlich wird this compound in der Leber metabolisiert, wo es einen Phase-I- und einen Phase-II-Metabolismus durchläuft, was zur Bildung von Steviol und dessen anschliessender Ausscheidung führt .
Wirkmechanismus
Rebaudioside I exerts its sweetening effect by interacting with taste receptors on the tongue. Specifically, it binds to the T1R2 and T1R3 taste receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that ultimately results in the perception of sweetness . Additionally, this compound is metabolized in the liver, where it undergoes phase I and phase II metabolism, leading to the formation of steviol and its subsequent excretion .
Vergleich Mit ähnlichen Verbindungen
Rebaudioside I ist Teil einer Familie von Steviolglykosiden, zu denen gehören:
- Steviosid
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside E
- Rebaudioside F
- Dulcoside A
- Rubusoside
Im Vergleich zu diesen Verbindungen ist this compound aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das zu seinem ausgeprägten Süsseprofil und seiner Stabilität beiträgt. So ist Rebaudioside A bekannt für seine hohe Süßkraft, kann aber einen bitteren Nachgeschmack haben, während this compound eine ausgewogenere Süsse mit weniger Bitterkeit bietet .
Biologische Aktivität
Rebaudioside I (Reb I) is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its sweetness and potential health benefits. This article delves into the biological activities associated with Reb I, supported by various research findings, data tables, and case studies.
Overview of this compound
Reb I is one of several glycosides extracted from the stevia plant. It is characterized by its high sweetness potency—approximately 250-450 times sweeter than sucrose—and its non-caloric nature, making it an appealing alternative sweetener in food and beverages.
1. Antidiabetic Properties
Research indicates that Reb I may influence glucose metabolism. Steviol glycosides, including Reb I, have shown potential in enhancing glucose uptake in various cell types, mimicking insulin effects. A study demonstrated that these compounds activate the PI3K/Akt signaling pathway, which is crucial for glucose transport in cells .
Table 1: Effects of Steviol Glycosides on Glucose Transport
Compound | Cell Type | Effect on Glucose Transport |
---|---|---|
Rebaudioside A | HL-60 human leukemia cells | Increased uptake |
Stevioside | SH-SY5Y neuroblastoma cells | Enhanced transport |
This compound | Rat fibroblasts | Mimicked insulin response |
2. Antihypertensive Effects
Reb I has been linked to vasorelaxation properties, potentially lowering blood pressure. Studies suggest that steviol glycosides can inhibit calcium influx into vascular smooth muscle cells, leading to relaxation and reduced vascular resistance .
3. Anti-inflammatory Activity
Preliminary research indicates that Reb I may possess anti-inflammatory properties. Steviol glycosides have been shown to modulate inflammatory pathways, potentially reducing markers of inflammation in various models .
4. Antioxidant Activity
Reb I exhibits antioxidant effects, which help mitigate oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with chronic diseases .
5. Gut Microbiota Modulation
Table 2: Impact of Rebaudioside on Gut Microbiota
Microbial Species | Effect of Rebaudioside |
---|---|
Lactobacillus plantarum | Promoted growth |
E. coli O157:H7 | No significant effect |
Staphylococcus aureus | Inhibited growth |
Case Studies and Research Findings
- Study on Insulin Sensitivity : A study involving rats demonstrated that dietary supplementation with Reb I did not alter blood glucose levels but normalized lipid metabolism and protected organs from damage associated with diabetes .
- Safety Evaluations : Comprehensive safety assessments have confirmed that steviol glycosides, including Reb I, pose no significant health risks when consumed within recommended limits .
- Mitochondrial Function Study : Research focusing on long-term Reb A (closely related to Reb I) consumption during reproductive stages indicated no adverse effects on mitochondrial function or cardiac health, reinforcing the safety profile of steviol glycosides .
Conclusion and Future Directions
The biological activities of this compound highlight its potential as a beneficial compound in dietary applications. Its effects on glucose metabolism, hypertension, inflammation, and gut health present promising avenues for further research. Future studies should aim to elucidate the molecular mechanisms underlying these effects and explore the long-term impacts of Reb I consumption in diverse populations.
As interest in natural sweeteners continues to grow, understanding the full spectrum of biological activities associated with this compound will be essential for its integration into health-oriented dietary strategies.
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-PBQKZBBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347268 | |
Record name | Rebaudioside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-34-1 | |
Record name | Rebaudioside I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebaudioside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REBAUDIOSIDE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.